5-Methoxy-4-Chromanone

Descripción general

Descripción

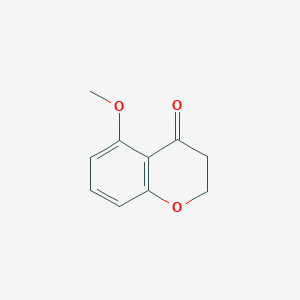

5-Methoxy-4-Chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with a methoxy group attached at the fifth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-Chromanone typically involves the cyclization of appropriate phenolic precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting material is often 5-methoxyphenol, which undergoes cyclization with ethyl acetoacetate under acidic conditions to form the desired chromanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction of the carbonyl group in this compound can yield 5-methoxy-4-chromanol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-Methoxy-4-chromone-2,3-dione.

Reduction: 5-Methoxy-4-chromanol.

Substitution: Various substituted chromanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Unfortunately, the search results provided do not contain specific applications of the compound "5-Methoxy-4-Chromanone." However, the search results do provide information on chromanones and their derivatives generally, which can be used to infer potential applications of "this compound."

Chromanones, also known as Chroman-4-ones, are heterobicyclic compounds that serve as building blocks in medicinal chemistry . These compounds have a variety of biological activities, including anticancer, antioxidant, antidiabetic, anti-inflammatory, antiviral, and others .

Potential Therapeutic Applications of Chroman-4-one Derivatives

Chroman-4-one Derivatives as Diagnostic Agents

Chromanone derivatives have demonstrated potential as diagnostic imaging agents for Alzheimer's disease (AD) by targeting β-amyloid (Aβ) plaques . For example, (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one derivatives exhibited high binding affinities to Aβ plaques .

Anticancer Activity of Chromone Congeners

Anti-inflammatory Activity of HM-chromanone

Mecanismo De Acción

The mechanism of action of 5-Methoxy-4-Chromanone involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it may modulate enzyme activity and interact with cellular receptors to exert its biological effects.

Comparación Con Compuestos Similares

Chroman-4-one: Lacks the methoxy group and has different biological activities.

5-Hydroxy-4-Chromanone: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological properties.

4-Chromanone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.

Uniqueness: 5-Methoxy-4-Chromanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can enhance its antioxidant properties and modulate its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

5-Methoxy-4-Chromanone, also referred to as 5-Methoxychroman-4-one, is a heterobicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Target of Action

this compound acts as a building block in medicinal chemistry, influencing various biochemical pathways. Its unique methoxy group enhances its chemical reactivity and biological activity compared to similar compounds without this substitution.

Biological Activities

Research indicates that chromanone derivatives exhibit a broad spectrum of biological effects, including:

- Anticancer : Induces apoptosis in cancer cells and inhibits cell proliferation.

- Antidiabetic : Modulates glucose metabolism and improves insulin sensitivity.

- Antioxidant : Scavenges free radicals, reducing oxidative stress.

- Antimicrobial : Exhibits activity against various pathogens.

- Anti-inflammatory : Reduces inflammation through modulation of inflammatory mediators .

Cytotoxicity and Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce DNA fragmentation and alter the expression levels of key regulatory proteins involved in apoptosis:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.0 | Induces apoptosis |

| HCT116 (Colon) | 30.0 | Cell cycle arrest |

| HepG2 (Liver) | 20.0 | Up-regulates P53 |

These findings suggest that this compound may serve as a potent anticancer agent by selectively targeting malignant cells while sparing normal cells .

Antidiabetic Effects

In animal models, this compound has demonstrated the ability to lower blood glucose levels and improve lipid profiles. It enhances insulin sensitivity and has been associated with reduced inflammation in diabetic conditions. The compound's mechanism involves the modulation of glucose transporters and insulin signaling pathways .

Case Studies

-

In Vitro Study on Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 and HCT116 cell lines using the MTT assay. The results indicated a significant decrease in cell viability at concentrations above 25 µM, with apoptosis confirmed through flow cytometry analysis . -

Animal Model for Antidiabetic Activity

In a diabetic rat model, administration of this compound resulted in a marked reduction in fasting blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic health and function, indicating potential for therapeutic use in diabetes management .

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation for 3-Benzylidene Derivatives

5-Methoxy-4-chromanone undergoes acid-catalyzed condensation with aromatic aldehydes to form 3-benzylidene derivatives. This reaction is critical for synthesizing bioactive homoisoflavonoids.

Example Reaction:

this compound reacts with 4-hydroxy-3-methoxybenzaldehyde (vanillin) in benzene under reflux with p-toluenesulfonic acid (PTSA) to yield (E)-7-(benzyloxy)-3-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxychroman-4-one (18b ) .

| Reactants | Conditions | Product (Yield) |

|---|---|---|

| This compound + vanillin | Benzene, PTSA, 12 h reflux | 18b (57%) |

Mechanistic Insight:

The reaction proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the aldehyde. The E-configuration of the benzylidene group is stabilized by conjugation .

Aldol Condensation and Cyclization

The synthesis of this compound itself involves microwave-assisted aldol condensation of 2′-hydroxyacetophenones with aldehydes, followed by oxa-Michael cyclization.

General Procedure:

-

2′-Hydroxyacetophenone derivatives react with pentanal in ethanol under microwave irradiation (160–170°C, 1 h) with diisopropylamine (DIPA) as a base.

-

Yields range from 17% to 88%, depending on substituent electronic effects .

Key Observation:

Electron-deficient acetophenones (e.g., nitro-substituted) favor higher yields (up to 88%), while electron-donating groups (e.g., methoxy) lead to competitive aldehyde self-condensation .

Michael Addition for Functionalization

This compound participates in Michael addition reactions to introduce alkyl/aryl groups at the α-position.

Example:

Reaction with ethyl acetoacetate and hydroxylamine hydrochloride produces (Z)-ethyl 2-((5-methoxy-2-methyl-6-((3-methyl-5-oxoisoxazol-4(5H)-ylidene)methyl)-4-oxo-4H-chromen-7-yl)oxy)acetate (12 ), enhancing anticancer activity .

| Reagent | Product (Application) | Yield |

|---|---|---|

| Ethyl acetoacetate | Isoxazole-fused chromanone (12 ) | 97% |

Reduction and Hydrogenation

The catalytic hydrogenation of 3-benzylidene derivatives selectively reduces the exocyclic double bond to yield 3-benzyl-4-chromanones.

Case Study:

Hydrogenation of 18b over Pd/C in ethanol produces 3-(4-hydroxy-3-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (15b ), a precursor for natural homoisoflavonoids .

| Starting Material | Conditions | Product (Yield) |

|---|---|---|

| 18b | H | |

| /Pd-C, EtOH | 15b (85%) |

Demethylation and Functional Group Interconversion

Trimethylsilyl iodide (TMSI) -mediated demethylation removes methoxy groups selectively, enabling access to polyhydroxylated chromanones.

Example:

TMSI treatment of 15b cleaves the C5 methoxy group, yielding cremastranone analogs with enhanced antioxidant activity .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 15b | TMSI | 5-Hydroxy derivative | 72% |

Oxidation Reactions

The ketone group in this compound can be oxidized to carboxylic acids or further functionalized.

Notable Application:

Oxidation with Selectfluor introduces fluorine at the C8 position, yielding halogenated derivatives (e.g., 6c ) with improved SIRT2 inhibitory activity .

| Reaction | Conditions | Product (Yield) |

|---|---|---|

| C8 Bromination | Selectfluor, DMF | 6c (16%) |

Propiedades

IUPAC Name |

5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGXDPNMNYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570669 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863309-86-8 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The paper mentions that (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) exhibit significant COX-2 inhibitory activity. What structural features contribute to this activity?

A1: While the paper doesn't explicitly detail the mechanism of action for these compounds, it highlights that both (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) share a common scaffold: a chroman-4-one ring with a 5-methoxy substituent. [] The presence of hydroxyl groups on the benzyl or benzylidene substituent at the 3-position of the chroman-4-one ring also appears crucial for activity. Further research is needed to elucidate the specific binding interactions and downstream effects of these compounds on COX-2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.